molecular formula C16H22N2O2 B12227925 3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one

3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B12227925
M. Wt: 274.36 g/mol
InChI Key: LCWAHURXRUITKS-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is a complex organic compound with a unique structure that combines a cyclopentyl group, a pyridin-4-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.

    Introduction of the Pyridin-4-yloxy Group: This step involves the reaction of pyridin-4-ol with an appropriate halide to form the pyridin-4-yloxy group.

    Formation of the Azetidin-1-yl Group: The azetidin-1-yl group can be synthesized through a cyclization reaction involving an appropriate amine and a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-1-propyne: A related compound with a similar cyclopentyl group but different functional groups.

    3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one: Another similar compound with a piperazin-1-yl group instead of the azetidin-1-yl group.

Uniqueness

3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3-cyclopentyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one

InChI

InChI=1S/C16H22N2O2/c19-16(6-5-13-3-1-2-4-13)18-11-15(12-18)20-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2

InChI Key

LCWAHURXRUITKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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